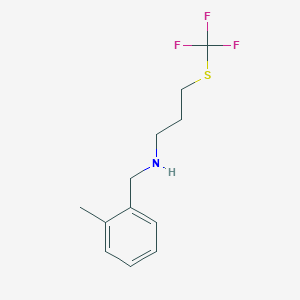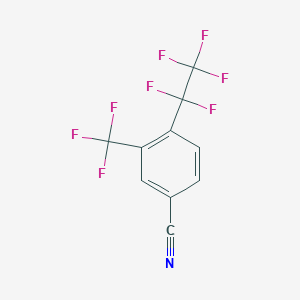
2-(3-Fluoro-5-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile typically involves the nitration of 3-fluorobenzyl cyanide. The process can be summarized as follows:
Nitration Reaction: 3-Fluorobenzyl cyanide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of methoxy derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(3-Fluoro-5-aminophenyl)acetonitrile.
Substitution: 2-(3-Methoxy-5-nitrophenyl)acetonitrile.
Oxidation: 2-(3-Fluoro-5-nitrophenyl)acetic acid.
科学的研究の応用
2-(3-Fluoro-5-nitrophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with potential therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Fluoro-5-nitrophenyl)acetonitrile depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. The acetonitrile group provides a site for further chemical transformations, enabling the compound to act as an intermediate in various synthetic pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Fluoro-4-nitrophenyl)acetonitrile
- 2-(3-Fluoro-2-nitrophenyl)acetonitrile
- 2-(4-Fluoro-5-nitrophenyl)acetonitrile
Uniqueness
2-(3-Fluoro-5-nitrophenyl)acetonitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers. The presence of both electron-withdrawing groups (fluoro and nitro) makes it a versatile intermediate for various chemical transformations.
特性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC名 |
2-(3-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2 |
InChIキー |
MXIQLPBKXKJEBP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)



![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)
![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)

![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)

![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
